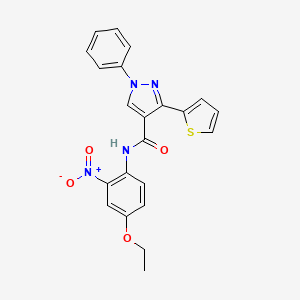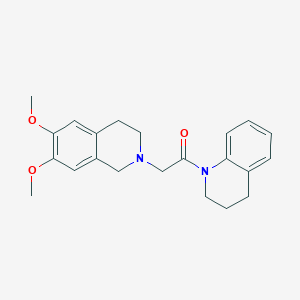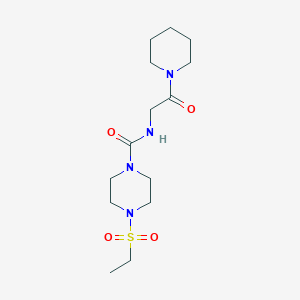![molecular formula C15H22N4S B7543164 N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine, also known as CPPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPD is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the reduction of excitotoxicity. N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is its selectivity for the NMDA receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is its relatively short half-life, which can make it difficult to study long-term effects.
Direcciones Futuras
There are a number of future directions for the study of N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the role of NMDA receptors in pain perception and addiction, and to develop more selective and potent NMDA receptor antagonists for use in scientific research and clinical practice.
Métodos De Síntesis
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can be synthesized through a multi-step process involving the reaction of cyclohexylamine, 2-chlorothiophene, and 2-cyanopyrimidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has been used to study the mechanisms of synaptic plasticity, learning, and memory formation. N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has also been used to investigate the role of NMDA receptors in pain perception, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-2-5-12(6-3-1)16-8-4-9-17-14-13-7-10-20-15(13)19-11-18-14/h7,10-12,16H,1-6,8-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINDKYIMKLXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)


